BenchChemオンラインストアへようこそ!

1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-

Bronchodilation Respiratory pharmacology Quinazoline alkaloids

1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- (CAS 486-64-6), commonly known as vasicinone, is a pyrroloquinazoline alkaloid isolated from Adhatoda vasica and Peganum harmala. It belongs to a family of structurally related alkaloids including vasicine, deoxyvasicine, and deoxyvasicinone, yet exhibits a unique pharmacological fingerprint characterized by bronchodilatory, antitussive, hepatoprotective, and selective COX-1 inhibitory activities.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B10765458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CN2C(=NC3=CC=CC=C3C2=O)C1O
InChIInChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2
InChIKeySDIVYZXRQHWCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vasicinone (3-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9-one): A Distinct Quinazoline Alkaloid with Respiratory and Hepatic Differentiation


1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- (CAS 486-64-6), commonly known as vasicinone, is a pyrroloquinazoline alkaloid isolated from Adhatoda vasica and Peganum harmala [1]. It belongs to a family of structurally related alkaloids including vasicine, deoxyvasicine, and deoxyvasicinone, yet exhibits a unique pharmacological fingerprint characterized by bronchodilatory, antitussive, hepatoprotective, and selective COX-1 inhibitory activities [1][2].

Why Vasicinone Cannot Be Substituted with Vasicine or Deoxyvasicine in Respiratory and Inflammation Research


Despite their shared pyrroloquinazoline core, vasicine, vasicinone, and deoxyvasicine exhibit pharmacologically divergent and, in some cases, opposing effects. Vasicine produces bronchoconstriction whereas vasicinone produces bronchodilation [1]. Vasicinone preferentially targets COX-1 (ΔG = −8.2 kcal/mol), while vasicine preferentially targets COX-2 (ΔG = −8.2 kcal/mol) [2]. These differences make generic substitution scientifically invalid and potentially counterproductive in disease models requiring specific bronchodilatory, antitussive, or COX-isoform-selective outcomes.

Head-to-Head Quantitative Differentiation of Vasicinone Against Closest Structural Analogs


Bronchodilator Versus Bronchoconstrictor: Vasicinone and Vasicine Exhibit Opposite Airway Effects

Vasicinone and vasicine, despite being structurally analogous oxidation states, produce opposing airway effects. Vasicinone is a bronchodilator, whereas vasicine is a bronchoconstrictor [1]. Early work demonstrated that the bronchodilator effects attributed to crude preparations containing vasicine were actually due to contamination by small amounts of vasicinone formed via aerial oxidation [1]. This qualitative functional opposition precludes interchangeability in respiratory research [1][2].

Bronchodilation Respiratory pharmacology Quinazoline alkaloids

Superior Bronchodilator Potency: (±)-Vasicinone Prolongs Pre-Convulsive Time 57.21% Versus 28.59% for Vasicine at Equivalent Dose

In a head-to-head study of the three major quinazoline alkaloids from Peganum harmala, (±)-vasicinone (VAO) prolonged the pre-convulsive time by 57.21% at 45 mg/kg in guinea pigs, compared with 28.59% for (±)-vasicine (VAS) and 29.66% for deoxyvasicine (DVAS) at the same dose [1]. The clinical bronchodilator aminophylline prolonged the pre-convulsive time by 46.98% [1].

Bronchodilation Pre-convulsive time Guinea pig model

Antitussive Efficacy Equal to Codeine: (±)-Vasicinone at 45 mg/kg Matches Codeine Phosphate at 30 mg/kg

In ammonia-, capsaicin-, and citric acid-induced cough models in mice and guinea pigs, all three quinazoline alkaloids—vasicine (VAS), (±)-vasicinone (VAO), and deoxyvasicine (DVAS)—at the highest tested dose of 45 mg/kg demonstrated antitussive activities similar to codeine phosphate at 30 mg/kg [1]. While this represents a class-wide property, it establishes that vasicinone is equipotent to vasicine in cough suppression, and that both are comparable to a clinical opioid antitussive [1].

Antitussive Cough suppression Codeine comparator

Differential COX Isoform Targeting: Vasicinone Prefers COX-1 (ΔG = −8.2 kcal/mol) While Vasicine Prefers COX-2 (ΔG = −8.2 kcal/mol)

In an in-silico molecular docking study comparing the three major Adhatoda vasica alkaloids, vasicinone (VAE) exhibited preferential binding to COX-1 with a computed binding energy (ΔG) of −8.2 kcal/mol, whereas vasicine (VAS) preferentially bound COX-2 with ΔG = −8.2 kcal/mol, and deoxyvasicine (DOV) showed higher affinity for COX-2 [1]. Celecoxib (CEL) and DOV co-localized with VAS in COX-2 preference, while mefenamic acid (MEF) was non-selective (ΔG = −8.7 kcal/mol for both isoforms) [1]. Vasicinone's ΔG for COX-1 (−8.2 kcal/mol) is comparable to mefenamic acid's binding energy (−8.7 kcal/mol), suggesting therapeutically relevant affinity [1].

COX-1 selectivity COX-2 selectivity Anti-inflammatory Gastroprotection

Hepatoprotective Efficacy Comparability to Silymarin: Vasicinone at 25 mg/kg/day Reduces CCl4-Induced SGOT, SGPT, and ALP Elevation

In a CCl4-induced acute hepatotoxicity model in mice, pre-treatment with vasicinone (25 mg/kg/day for 7 days) significantly decreased the CCl4-mediated elevations in SGOT, SGPT, and ALP levels, with efficacy comparable to silymarin (25 mg/kg/day for 7 days), the standard clinical hepatoprotective agent [1]. Histopathological examination confirmed normal hepatic cords and absence of necrotic changes in both vasicinone- and silymarin-treated groups [1]. This hepatoprotective activity is not shared by vasicine or deoxyvasicine in the published literature, representing a unique differentiating feature of vasicinone within its structural class.

Hepatoprotection Silymarin comparator CCl4 hepatotoxicity

Differential Low-Dose Anti-Inflammatory Potency: Vasicinone Achieves 63.94% Inhibition at 10 mg/kg Versus Vasicine 59.51% at 20 mg/kg in CFA Model

In a comparative anti-inflammatory study using carrageenan-induced acute and CFA-induced chronic paw oedema models, vasicine showed the most potent acute anti-inflammatory effect (59.51% inhibition at 20 mg/kg, 6 h post-carrageenan), whereas vasicinone achieved the maximum inhibition rate of 63.94% at only half the dose (10 mg/kg) in the CFA-induced chronic inflammation model at 4 days [1]. This differential dose-response profile across the two phases of inflammation suggests that vasicinone is more potent on a per-mg basis in chronic inflammatory settings, while vasicine dominates acute-phase responses.

Anti-inflammatory CFA model Dose-response potency

Optimal Research Applications Where Vasicinone Provides Quantifiable Selection Advantage


Asthma and COPD Drug Discovery: Dual Bronchodilator–Anti-Inflammatory Lead Compound

Vasicinone is the only quinazoline alkaloid that simultaneously delivers bronchodilator activity (57.21% pre-convulsive time prolongation, surpassing aminophylline at 46.98%) [1] and dose-efficient anti-inflammatory activity (63.94% inhibition at 10 mg/kg in CFA model) [2]. Unlike vasicine, which is bronchoconstricting [3], vasicinone provides the correct functional direction for asthma and COPD drug development, making it the natural choice for hit-to-lead programs in respiratory inflammatory disease.

COX-1-Selective Anti-Inflammatory Screening with Gastroprotective Potential

Vasicinone uniquely exhibits preferential COX-1 binding (ΔG = −8.2 kcal/mol) within its structural family, in contrast to vasicine and deoxyvasicine which preferentially target COX-2 [4]. This COX isoform selectivity profile positions vasicinone as a reference compound for screening programs aimed at developing gastroprotective anti-inflammatory agents that avoid the cardiovascular risks associated with COX-2-selective inhibition [4].

Hepatoprotective Agent Screening: Comparative Benchmark Against Silymarin

Vasicinone at 25 mg/kg/day demonstrates hepatoprotective efficacy comparable to silymarin (the clinical gold standard) in reducing CCl4-induced elevation of SGOT, SGPT, and ALP, with histopathological confirmation of normal hepatic architecture [5]. This property is not shared by vasicine or deoxyvasicine, designating vasicinone as the only quinazoline alkaloid suitable for hepatoprotective agent screening and drug-induced liver injury models [5].

Antitussive Formulation Development Requiring Codeine-Level Efficacy Without Opioid Liability

Vasicinone at 45 mg/kg p.o. provides antitussive efficacy comparable to codeine phosphate at 30 mg/kg in multiple cough models (ammonia, capsaicin, citric acid) in mice and guinea pigs [1]. Because vasicinone simultaneously delivers bronchodilation, it constitutes a single-entity alternative to codeine-based formulations, which carry opioid-related safety concerns. This dual-action profile supports its use as a reference standard in non-opioid antitussive development [1].

Quote Request

Request a Quote for 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.